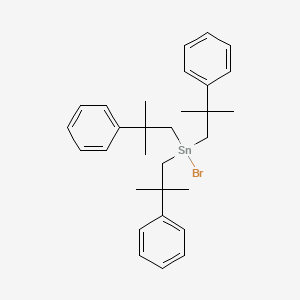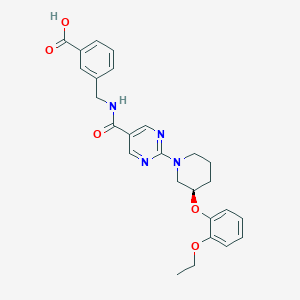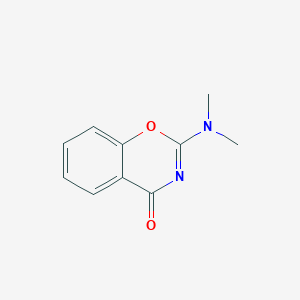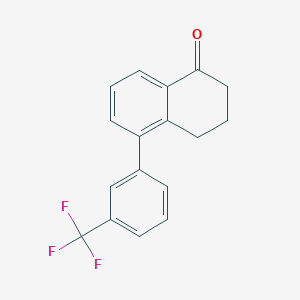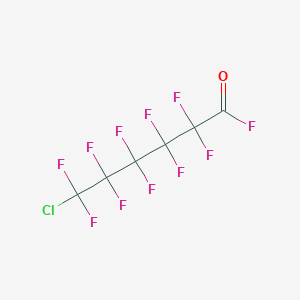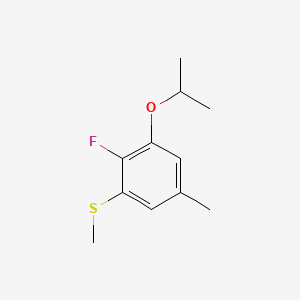
(2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C11H15FOS and a molecular weight of 214.30 g/mol . This compound is characterized by the presence of a fluorine atom, an isopropoxy group, and a methyl group attached to a phenyl ring, along with a methylsulfane group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane typically involves the reaction of 2-fluoro-3-isopropoxy-5-methylphenol with a methylsulfane reagent under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or to modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications in these fields .
Mécanisme D'action
The mechanism of action of (2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways in biological systems. The presence of the fluorine atom and the isopropoxy group may influence its binding affinity and selectivity towards certain enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
- (2-Fluoro-5-isopropoxy-3-methylphenyl)(methyl)sulfane
- (5-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane
Uniqueness
(2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups. The combination of a fluorine atom, an isopropoxy group, and a methyl group on the phenyl ring, along with a methylsulfane group, provides distinct chemical properties that can be exploited in various applications .
Propriétés
Formule moléculaire |
C11H15FOS |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
2-fluoro-5-methyl-1-methylsulfanyl-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15FOS/c1-7(2)13-9-5-8(3)6-10(14-4)11(9)12/h5-7H,1-4H3 |
Clé InChI |
USYDWCURZWBKPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)SC)F)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


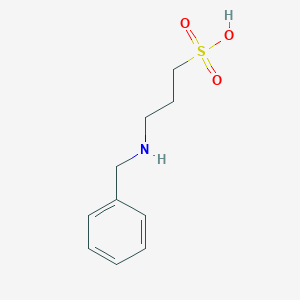
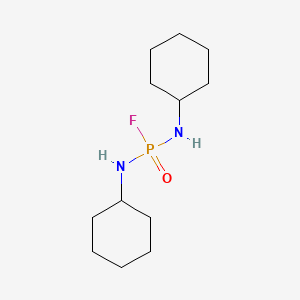
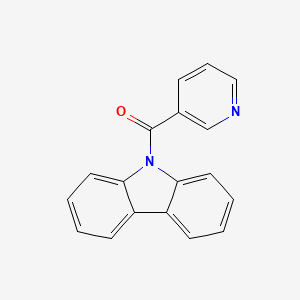


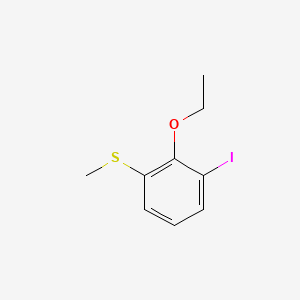

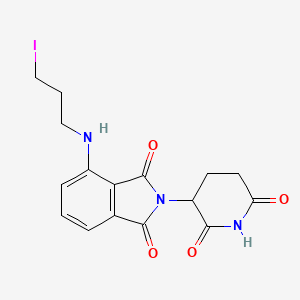
![Bicyclo[3.2.0]heptane-2,6-dione](/img/structure/B14760048.png)
